2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or an equivalent reagent to form the benzimidazole core.
Introduction of Chlorobenzyl Group: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Thioether Formation: The resulting compound is treated with a thiol reagent to form the thioether linkage.
Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 2,4-dihydroxybenzaldehyde to form the desired compound.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can be compared with other benzimidazole derivatives:
Biological Activity
The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4OS2
- Molecular Weight : 455.0 g/mol
- IUPAC Name : 2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)ethylideneamino]acetamide
The structural features of this compound include a benzimidazole core, a thioether linkage, and a hydrazide moiety, which are crucial for its biological activity.
Biological Activity Overview
Benzimidazole derivatives are known for their broad-spectrum pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The specific compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group is believed to enhance the antimicrobial potency by disrupting bacterial cell wall synthesis or membrane integrity .
Anticancer Properties
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have demonstrated that benzimidazole derivatives can target specific pathways involved in cancer cell growth:
- In vitro studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
The exact mechanism of action for this compound remains partially elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis in malignant cells or enhance the immune response against pathogens.
Case Studies and Research Findings
Several studies have documented the biological activities of benzimidazole derivatives:
- Antimicrobial Efficacy : A study found that benzimidazole derivatives demonstrated MIC values comparable to standard antibiotics against various bacterial strains, highlighting their potential as alternative antimicrobial agents .
- Anticancer Activity : In a comparative analysis, certain benzimidazole compounds exhibited IC50 values significantly lower than traditional chemotherapeutics against breast and colon cancer cell lines .
- Anti-inflammatory Properties : Research indicated that similar compounds reduced inflammatory markers in animal models of arthritis, suggesting a mechanism involving modulation of cytokine production.
Data Tables
Properties
Molecular Formula |
C23H19ClN4O3S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN4O3S/c24-18-6-2-1-5-16(18)13-28-20-8-4-3-7-19(20)26-23(28)32-14-22(31)27-25-12-15-9-10-17(29)11-21(15)30/h1-12,29-30H,13-14H2,(H,27,31)/b25-12+ |
InChI Key |
YPVNJLGAJSQPHQ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)O)O)Cl |
Origin of Product |
United States |
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